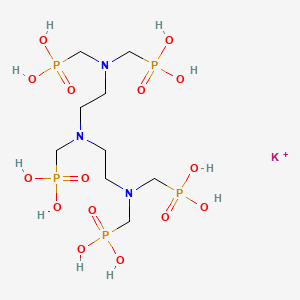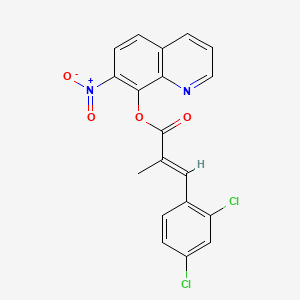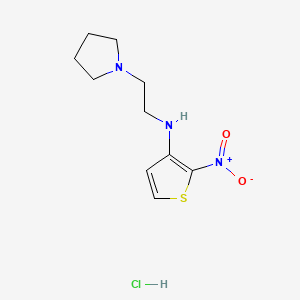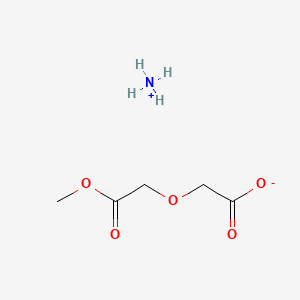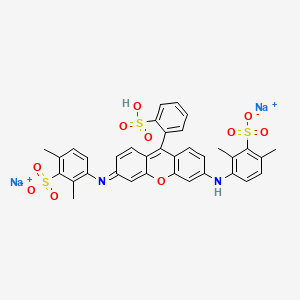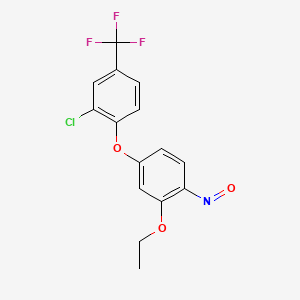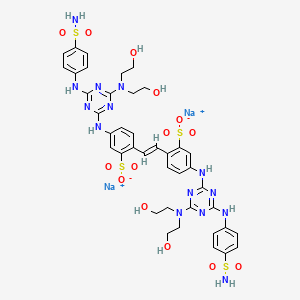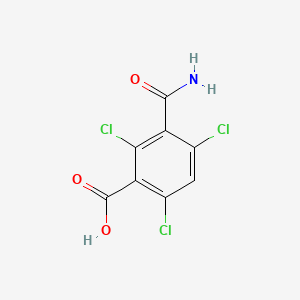
3-Carbamyl-2,4,6-trichlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamyl-2,4,6-trichlorobenzoic acid is a chlorinated aromatic compound with the molecular formula C₈H₄Cl₃NO₃. It is known for its role as a metabolite of chlorothalonil, a widely used fungicide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamyl-2,4,6-trichlorobenzoic acid typically involves the chlorination of benzoic acid derivatives. One common method includes the reaction of 1,3,5-trichlorobenzene with carbon tetrachloride to produce 2,4,6-trichlorobenzotrichloride, which is then hydrolyzed to form 2,4,6-trichlorobenzoic acid. This intermediate can be further reacted with urea under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes followed by purification steps such as crystallization and refining. The use of advanced techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Carbamyl-2,4,6-trichlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated benzoic acid derivatives.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated benzoic acid derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Carbamyl-2,4,6-trichlorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of various agrochemicals and as a reagent in chemical manufacturing processes
Mecanismo De Acción
The mechanism of action of 3-Carbamyl-2,4,6-trichlorobenzoic acid involves its interaction with specific enzymes and molecular pathways. It is known to inhibit certain glutathione-related enzymes, affecting cellular respiration in target organisms. This inhibition leads to the disruption of metabolic processes, making it effective in its role as a metabolite of chlorothalonil .
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trichlorobenzoic acid: Another chlorinated benzoic acid derivative with similar properties.
2,4,6-Trichlorobenzoic acid: A closely related compound used as an intermediate in various chemical reactions
Uniqueness
3-Carbamyl-2,4,6-trichlorobenzoic acid is unique due to its specific structure and the presence of a carbamyl group, which imparts distinct chemical and biological properties. Its role as a metabolite of chlorothalonil further distinguishes it from other similar compounds .
Propiedades
Número CAS |
83871-85-6 |
|---|---|
Fórmula molecular |
C8H4Cl3NO3 |
Peso molecular |
268.5 g/mol |
Nombre IUPAC |
3-carbamoyl-2,4,6-trichlorobenzoic acid |
InChI |
InChI=1S/C8H4Cl3NO3/c9-2-1-3(10)5(8(14)15)6(11)4(2)7(12)13/h1H,(H2,12,13)(H,14,15) |
Clave InChI |
CVLQXZRASAYAPW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)C(=O)O)Cl)C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



